
Rosuvastatin-Anhydrolacton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin Anhydro Lactone is an intermediate in the production of Rosuvastatin . It has a molecular weight of 445.51 and its molecular formula is C22H24FN3O4S . It is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .
Synthesis Analysis
The synthesis of Rosuvastatin Anhydro Lactone involves the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde and phosphonium salt of an appropriately functionalized pyrimidine heterocycle .Molecular Structure Analysis
The molecular structure of Rosuvastatin Anhydro Lactone is characterized by the presence of pyrimidines . The molecular weight is 463.5 g/mol . The IUPAC name is N - [4- (4-fluorophenyl)-5- [ (E)-2- [ (2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide .Chemical Reactions Analysis
The degradation of Rosuvastatin to Rosuvastatin Anhydro Lactone occurs under different conditions such as thermal, light, and acidity . The type of solvent matrix used in sample extraction controls the direction of the equilibrium between Rosuvastatin and Rosuvastatin Anhydro Lactone . In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs .Physical And Chemical Properties Analysis
Rosuvastatin Anhydro Lactone is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .Wissenschaftliche Forschungsanwendungen
Rosuvastatin-Anhydrolacton: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Pharmakologische Forschung: Rosuvastatin, einschließlich seiner Anhydrolacton-Form, wird in der pharmakologischen Forschung umfassend auf seine cholesterolsenkende Wirkung untersucht. Es ist bekannt, dass es die Konzentration von Low-Density-Lipoprotein (LDL)-Cholesterin senkt und wird häufig auf seine einzigartige Wechselwirkung mit dem katalytischen Zentrum der HMG-CoA-Reduktase untersucht .
Entwicklung analytischer Methoden: Die Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von Rosuvastatin und seinen Verunreinigungen, einschließlich der Anhydrolacton-Form, ist ein wichtiger Forschungsbereich. Techniken wie die Ultra-Hochleistungsflüssigchromatographie (UHPLC) werden für diesen Zweck validiert .
Studien zum Arzneimittelstoffwechsel: this compound ist Gegenstand von Studien zur Arzneimittelstoffwechselforschung. Das Verständnis seiner Umwandlung in aktive Metaboliten und Wechselwirkungen im Körper kann Aufschluss über sein Wirksamkeitsprofil und seine Sicherheit geben .
Forschung zur Arzneimittel-Wechselwirkung: Aufgrund seines minimalen Metabolismus über das Cytochrom-P450-System weist this compound ein geringeres Risiko für Arzneimittel-Wechselwirkungen auf. Dieser Aspekt ist entscheidend in der Forschung, die sich auf Polypharmazie und Patientensicherheit konzentriert .
Klinische Studien: Klinische Studien mit Rosuvastatin beinhalten oft Untersuchungen seiner verschiedenen Formen, einschließlich des Anhydrolactons, um ihre therapeutischen Vorteile und potenziellen Nebenwirkungen zu bewerten .
Studien zur Vorbeugung von Herzkrankheiten: Die Rolle von this compound bei der Vorbeugung von Herzinfarkten und Schlaganfällen aufgrund von hohem Cholesterinspiegel ist ein weiterer wichtiger Anwendungsbereich in der wissenschaftlichen Forschung .
Pharmakokinetische Forschung: Die Untersuchung der Absorptions-, Verteilungs-, Metabolismus- und Exkretionsprofile (ADME) von this compound ist entscheidend für das Verständnis seines Verhaltens im menschlichen Körper und die Optimierung von Dosierungsschemata .
Formulierungswissenschaft: Die Forschung zur Formulierung von Rosuvastatin, einschließlich seiner Anhydrolacton-Variante, zielt darauf ab, seine Stabilität, Wirksamkeit und Patientencompliance durch verschiedene Verabreichungssysteme zu verbessern .
Wirkmechanismus
Target of Action
Rosuvastatin Anhydro Lactone primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis in the human body .
Mode of Action
Rosuvastatin Anhydro Lactone is a competitive inhibitor of HMG-CoA reductase . It reduces the production of mevalonic acid from HMG-CoA, which is an early and crucial step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin Anhydro Lactone affects the cholesterol biosynthesis pathway . This leads to a decrease in the endogenous production of cholesterol in the liver . The reduction in cholesterol levels triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .
Pharmacokinetics
Rosuvastatin Anhydro Lactone is given once daily, with the maximum approved daily dose being 40 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of Rosuvastatin Anhydro Lactone’s action is the reduction of cholesterol levels, particularly LDL cholesterol . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of Rosuvastatin Anhydro Lactone can be influenced by genetic polymorphisms, such as those in the SLCO1B1 and ABCG2 genes, which can contribute to variability in rosuvastatin exposure . Additionally, systemic exposure to rosuvastatin and its metabolites was found to be significantly higher in Asian populations residing in the USA compared with Caucasian subjects living in the same environment . Environmental factors such as temperature and pH can also influence the stability of rosuvastatin .
Safety and Hazards
Zukünftige Richtungen
Rosuvastatin is a new generation HMG-CoA reductase inhibitor which exhibits some unique pharmacologic and pharmacokinetic properties . It has low extrahepatic tissue penetration, low potential for CYP3A4 interactions, and substantial LDL-C lowering capacity . These properties give it distinct advantages and make it a promising area for future research .
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBXWMBXKKNNW-UJGDBWEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
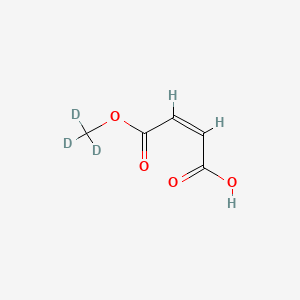
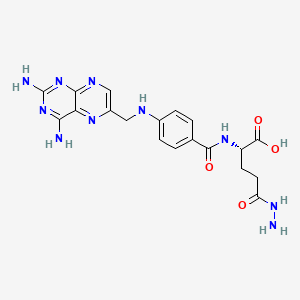
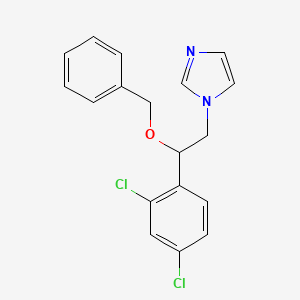
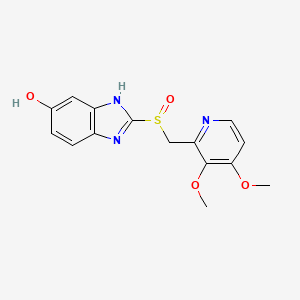
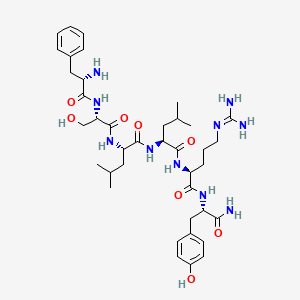
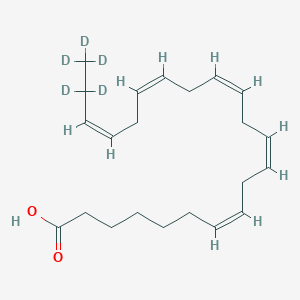

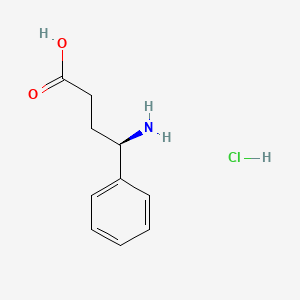

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)

